

# A Technical Guide to Firibastat: Molecular Structure, Chemical Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: *Firibastat, (+/-)-*

Cat. No.: *B1244659*

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## Abstract

Firibastat is a first-in-class, orally active, centrally-acting antihypertensive agent that represents a novel therapeutic approach to managing hypertension.<sup>[1]</sup> As a prodrug, Firibastat is designed to cross the blood-brain barrier, where it is converted into its active metabolite, EC33.<sup>[2][3]</sup> EC33 is a selective and specific inhibitor of brain aminopeptidase A (APA), a key enzyme in the brain renin-angiotensin system (RAS).<sup>[1][4]</sup> By preventing the conversion of Angiotensin-II to Angiotensin-III, Firibastat mitigates the downstream effects of Angiotensin-III, which include increased sympathetic tone, vasopressin release, and baroreflex inhibition.<sup>[2][4][5]</sup> This technical guide provides an in-depth overview of Firibastat's molecular structure, physicochemical properties, mechanism of action, and key pharmacological data, supported by experimental methodologies and pathway visualizations.

## Molecular Structure and Physicochemical Properties

Firibastat, also known by its development codes QGC-001 and RB-150, is a synthetic molecule designed for optimal central nervous system penetration and targeted enzyme inhibition.<sup>[6][7]</sup>

## Chemical Structure and Prodrug Rationale

The active inhibitor of aminopeptidase A, a molecule known as EC33 ((3S)-3-amino-4-sulfanylbutane-1-sulfonic acid), cannot effectively cross the gastrointestinal or blood-brain barriers when administered orally.<sup>[3][8]</sup> To overcome this, Firibastat was developed as a prodrug consisting of two EC33 molecules linked by a disulfide bridge.<sup>[2][3]</sup> This structural modification masks the thiol group, which is crucial for enzyme interaction, allowing the molecule to be absorbed and to penetrate the brain.<sup>[3]</sup> Once in the brain, the disulfide bond is cleaved by brain reductases, releasing two active EC33 molecules at the target site.<sup>[2][3][5]</sup>

## Physicochemical and Identification Data

The key chemical identifiers and properties of Firibastat are summarized in the table below. This information is critical for researchers in analytical chemistry, formulation development, and drug metabolism studies.

Property	Value	Reference
IUPAC Name	(S)-3-amino-4-(((S)-2-amino-4-sulfobutyl)disulfaneyl)butane-1-sulfonic acid	[6]
Synonyms	QGC-001, RB-150	[6][7]
CAS Number	648927-86-0	[6][7][9]
Molecular Formula	C <sub>8</sub> H <sub>20</sub> N <sub>2</sub> O <sub>6</sub> S <sub>4</sub>	[6][9]
Molecular Weight	368.49 g/mol	[6]
SMILES	<chem>O=S(CC--INVALID-LINK--CSSC--INVALID-LINK--CCS(=O)(O)=O)(O)=O</chem>	[6][9][10]
InChI Key	HJPXZXVKLGEMGP-YUMQZZPRSA-N	[6][9]
Solubility	Soluble in water and DMSO	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[10]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[10]

## Mechanism of Action and Signaling Pathway

Firibastat's antihypertensive effect is derived from its unique mechanism of targeting the renin-angiotensin system (RAS) within the brain, in contrast to traditional RAS inhibitors that act peripherally.[1][2]

## The Brain Renin-Angiotensin System (RAS)

The brain possesses all the necessary components of a local RAS, which plays a significant role in the central regulation of blood pressure.[2] A key step in this pathway is the conversion of Angiotensin-II (Ang-II) to Angiotensin-III (Ang-III) by the enzyme Aminopeptidase A (APA).[2] APA is a membrane-bound zinc metalloprotease that cleaves the N-terminal aspartate residue

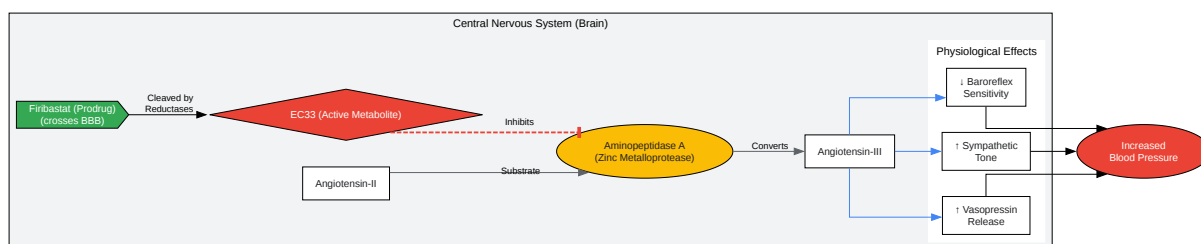
from Ang-II.[2] Ang-III is now understood to be one of the primary effector peptides of the brain RAS, exerting potent effects on blood pressure regulation.[11][12]

## Role of Angiotensin-III and Inhibition by Firibastat

Ang-III increases blood pressure through a tripartite mechanism of action within the central nervous system:[2][4][5]

- **Increased Vasopressin Release:** It stimulates the release of arginine-vasopressin (AVP), a hormone that promotes water retention and vasoconstriction.[2][5]
- **Sympathetic Activation:** It increases the activity of the sympathetic nervous system, leading to a higher heart rate and constriction of peripheral blood vessels.[4][5]
- **Baroreflex Inhibition:** It dampens the baroreflex, a homeostatic mechanism that normally counters rapid changes in blood pressure.[4][5]

Firibastat's active metabolite, EC33, selectively binds to and inhibits APA, blocking the formation of Ang-III.[4][6] This action normalizes the activity of the brain RAS, leading to a reduction in blood pressure in hypertensive states.[4]



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**Caption:** Firibastat's mechanism of action within the brain renin-angiotensin system.

## Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacodynamics and pharmacokinetics of Firibastat.

### Pharmacodynamics

Firibastat's efficacy has been demonstrated through its potent enzyme inhibition and significant blood pressure reduction in hypertensive subjects. A key finding is that Firibastat acts as an antihypertensive agent, normalizing blood pressure in hypertensive models, rather than as a hypotensive agent that would lower blood pressure in normotensive individuals.<sup>[4][13]</sup>

Parameter	Value / Finding	Model / Study Population	Reference
APA Inhibition (K <sub>i</sub> )	200 nM	In vitro enzyme assay	[10]
Blood Pressure Reduction	-35.4 ± 5.2 mmHg	DOCA-salt hypertensive rats (30 mg/kg, oral)	[2]
Daytime Systolic BP Change	-2.7 mmHg (vs. placebo)	Phase IIa: Mild-to-moderate hypertension (4 weeks)	[2][4]
Office Systolic BP Change	-9.5 mmHg (from baseline)	Phase IIb: Overweight/obese, Stage 2 hypertension (8 weeks)	[2][13]
Office Diastolic BP Change	-4.2 mmHg (from baseline)	Phase IIb: Overweight/obese, Stage 2 hypertension (8 weeks)	[2][13]
Systemic RAS Effect	No significant alteration of plasma renin or aldosterone	Human clinical trials	[11][13]

## Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption and clearance of Firibastat and its active metabolite EC33 following oral administration.

Parameter	Firibastat	EC33	Study Population	Reference
Median T <sub>max</sub> (Time to Peak Plasma Conc.)	1.5 hours	3.0 hours	Phase I: Healthy normotensive volunteers	<a href="#">[11]</a> <a href="#">[13]</a>
Peak Plasma Concentration	Increases in a dose-dependent manner	Increases in a dose-dependent manner	Phase I: Healthy normotensive volunteers	<a href="#">[11]</a> <a href="#">[13]</a>
Urinary Clearance	Minimal (<2% of administered dose)	Minimal (<2% of administered dose)	Phase I: Healthy normotensive volunteers	<a href="#">[11]</a> <a href="#">[13]</a>

## Key Experimental Methodologies

The characterization of Firibastat has involved a range of standard and specialized experimental protocols, from in vitro enzyme kinetics to human clinical trials.

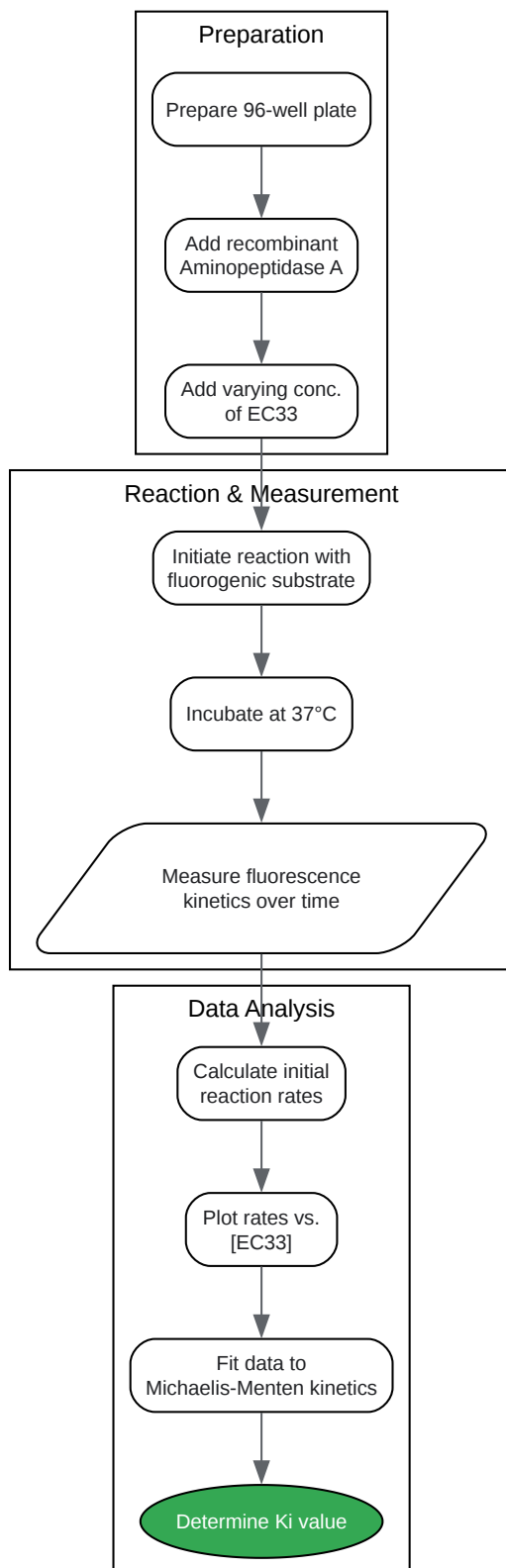
### In Vitro Enzyme Inhibition Assay

A standard protocol to determine the inhibitory constant ( $K_i$ ) of EC33 against APA involves a fluorometric enzyme activity assay.

Methodology:

- **Enzyme and Substrate:** Recombinant human Aminopeptidase A is incubated with a specific fluorogenic substrate (e.g., L-Asp-7-amido-4-methylcoumarin).
- **Inhibitor:** The assay is run in the presence of varying concentrations of the inhibitor, EC33.
- **Reaction:** APA cleaves the substrate, releasing a fluorescent product (7-amido-4-methylcoumarin), which is monitored over time using a fluorometer.
- **Data Analysis:** The initial reaction rates are plotted against inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to calculate

the  $K_i$  value, which represents the concentration of inhibitor required to reduce enzyme activity by half.





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**Caption:** General experimental workflow for determining the  $K_i$  of an APA inhibitor.

## Animal Model: DOCA-Salt Hypertensive Rat

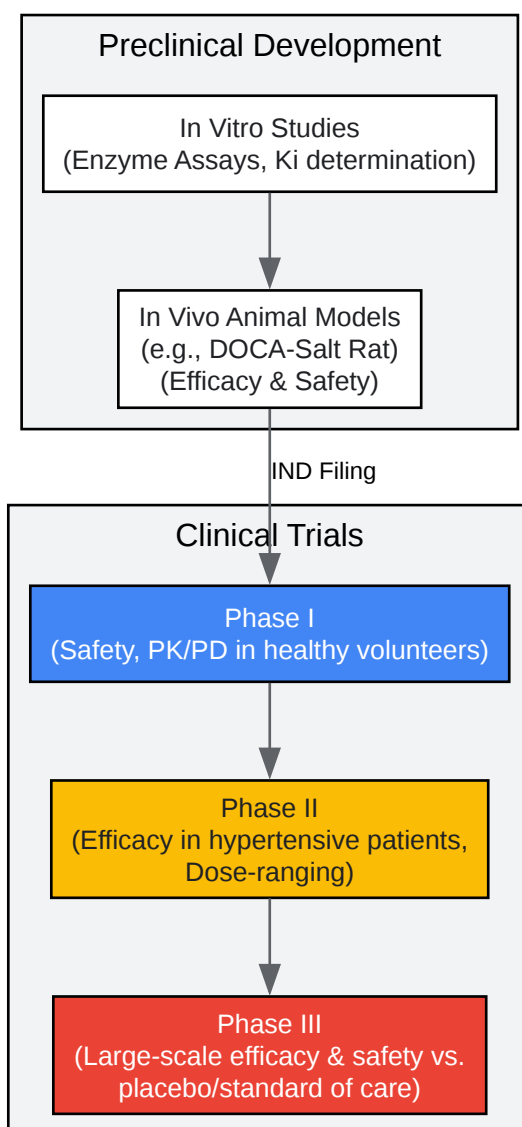
The deoxycorticosterone acetate (DOCA)-salt rat is a widely used experimental model of low-renin, salt-sensitive hypertension, which is often resistant to traditional RAS blockers.<sup>[4]</sup>

Methodology:

- **Induction:** Rats undergo a unilateral nephrectomy (removal of one kidney).
- **Treatment:** The animals are then treated with weekly injections of DOCA and provided with a high-salt (e.g., 1% NaCl) drinking solution.
- **Hypertension Development:** This regimen leads to the development of sustained hypertension over several weeks.
- **Drug Testing:** Once hypertension is established, animals are treated with Firibastat (or vehicle control) via oral gavage. Blood pressure is monitored continuously using telemetry or tail-cuff methods to assess the drug's efficacy.

## Clinical Trial Progression

The development of Firibastat followed a logical progression from preclinical evaluation to human clinical trials to establish its safety and efficacy profile.



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**Caption:** Logical progression of Firibastat from preclinical to clinical development.

## Conclusion

Firibastat is a pioneering drug candidate that validates the brain renin-angiotensin system as a viable therapeutic target for hypertension. Its innovative prodrug design enables the delivery of a specific Aminopeptidase A inhibitor to the central nervous system, achieving a targeted reduction in blood pressure with minimal impact on systemic hormonal systems. The comprehensive data gathered from in vitro, preclinical, and clinical studies provide a strong foundation for its potential use, particularly in patient populations with difficult-to-treat or

resistant hypertension.[2][4] This technical guide summarizes the core molecular and chemical properties that underpin Firibastat's unique pharmacological profile.

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